molecular formula C16H12N2O B12892364 4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde

4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde

Cat. No.: B12892364
M. Wt: 248.28 g/mol
InChI Key: DNXVJDIOIVSVLY-NXVVXOECSA-N
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Description

4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde: 4-[(1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl]benzaldehyde , is a compound with an intriguing molecular structure. It belongs to the class of tripyrroles and features a benzaldehyde moiety linked to two pyrrole rings. Let’s explore its properties and applications!

Preparation Methods

Synthetic Routes::

    4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde: can be synthesized through various methods, including condensation reactions.

  • One common approach involves the reaction of benzaldehyde with pyrrole derivatives under suitable conditions.
Industrial Production::
  • While there isn’t a large-scale industrial production method specifically for this compound, it can be prepared in the laboratory using established synthetic routes.

Chemical Reactions Analysis

Reactivity::

    4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde: participates in several chemical reactions due to its functional groups.

  • Common reactions include oxidation, reduction, and substitution processes.
Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can convert the aldehyde group to a carboxylic acid.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) can reduce the carbonyl group to an alcohol.

    Substitution: Various nucleophiles can replace the aldehyde hydrogen, leading to new derivatives.

Major Products::
  • Oxidation yields the corresponding carboxylic acid.
  • Reduction produces the alcohol form.
  • Substitution reactions lead to diverse derivatives.

Scientific Research Applications

    Chemistry: Researchers study this compound’s reactivity and explore its potential as a building block for more complex molecules.

    Biology: Its structural features may play a role in biological processes, warranting investigation.

    Medicine: Although not directly used as a drug, understanding its properties informs drug design.

    Industry: It could serve as a precursor for dyes, pigments, or materials.

Mechanism of Action

  • The exact mechanism by which 4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde exerts its effects remains an active area of research.
  • It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

4-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]benzaldehyde

InChI

InChI=1S/C16H12N2O/c19-11-12-5-7-13(8-6-12)16(14-3-1-9-17-14)15-4-2-10-18-15/h1-11,17H/b16-15-

InChI Key

DNXVJDIOIVSVLY-NXVVXOECSA-N

Isomeric SMILES

C1=C/C(=C(\C2=CC=C(C=C2)C=O)/C3=CC=CN3)/N=C1

Canonical SMILES

C1=CC(=C(C2=CC=C(C=C2)C=O)C3=CC=CN3)N=C1

Origin of Product

United States

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